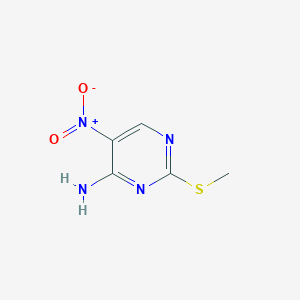

2-(Methylthio)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQXDCCGQYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio 5 Nitropyrimidin 4 Amine and Its Key Precursors

Fundamental Synthetic Approaches to Pyrimidine (B1678525) Ring Systems

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with the most prevalent and versatile method involving the condensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, allows for wide variability in the final substituted pyrimidine.

The C-C-C component is typically a 1,3-dicarbonyl compound or a functional equivalent, such as malonic esters, malonamides, or cyanoacetic esters. The N-C-N fragment is commonly derived from urea (B33335), thiourea (B124793), guanidine, or amidines. bu.edu.eg The reaction between these two fragments leads to the formation of the six-membered pyrimidine ring. For the synthesis of the target compound's backbone, the key reaction involves the condensation of a malonate derivative with thiourea. This specific combination introduces the sulfur atom at the 2-position, which is essential for the subsequent introduction of the methylthio group.

Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol (B1354903): Key Intermediate Precursor

The synthesis of 2-(methylthio)-5-nitropyrimidine-4,6-diol (CAS No: 1979-97-1) is a critical phase, establishing the core pyrimidine structure with the necessary substituents for further modification. synblock.combldpharm.com The process begins with diethyl malonate and proceeds through a sequence of nitration, cyclization, and methylation. google.com

The initial step involves the nitration of diethyl malonate to introduce the nitro group at the active methylene (B1212753) position. This is a crucial step as the electron-withdrawing nitro group facilitates the subsequent cyclization and influences the reactivity of the pyrimidine ring. The nitration is typically achieved using strong nitrating agents.

Commonly, fuming nitric acid or a mixture of concentrated nitric and sulfuric acids is employed. google.comgoogle.com The reaction temperature is carefully controlled, often maintained between 15°C and 50°C, to ensure efficient mononitration and prevent side reactions. google.com One documented method involves the portionwise addition of fuming nitric acid to diethyl malonate, with the reaction time varying inversely with the temperature, ranging from approximately 50 minutes to four hours. google.com This process can yield diethyl nitromalonate in high purity.

Table 1: Nitration of Diethyl Malonate

| Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fuming Nitric Acid | 15-20 | 4 hours | 89 | google.com |

| Fuming Nitric Acid | 40-50 | ~1 hour | ~90 | google.com |

Data presented is based on reported laboratory procedures.

Following nitration, the resulting diethyl nitromalonate is condensed with thiourea to form the pyrimidine ring. This cyclization reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. google.com The base deprotonates the thiourea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate derivative.

The reaction proceeds to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. One specific protocol reports achieving a 72% yield for this step. google.com The product precipitates from the reaction mixture upon acidification. google.com

The thiol group at the C2 position of the pyrimidine ring, being acidic, can be selectively alkylated. The methylation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is a straightforward S-alkylation reaction. Dimethyl sulfate (B86663) is a common and effective methylating agent for this transformation. google.com

The reaction is performed in an aqueous basic solution, such as sodium hydroxide, to deprotonate the thiol, forming a thiolate anion which is a more potent nucleophile. google.com The temperature is typically kept low, between 10-20°C, during the addition of dimethyl sulfate. google.com After the reaction, acidification leads to the precipitation of the desired product, 2-(methylthio)-5-nitropyrimidine-4,6-diol. A reported yield for this methylation step is 81%. google.com The S-methylation of similar thioamide-containing heterocycles is a well-established method for modifying their properties. nih.gov

Table 2: Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol

| Step | Reagents | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | Diethyl nitromalonate, Thiourea, Sodium alkoxide | Basic conditions | 72 | google.com |

| Methylation | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, Dimethyl sulfate, NaOH | 10-20°C | 81 | google.com |

Data is derived from a patented synthetic route.

Preparation of Halogenated Pyrimidine Intermediates: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (B48599)

The hydroxyl groups at positions 4 and 6 of the pyrimidine ring can be readily converted to chloro substituents. This transformation is pivotal as it activates these positions for subsequent nucleophilic substitution, which is the final step in forming the target amine. The resulting 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a versatile building block for creating libraries of substituted pyrimidines and purines. researchgate.netresearchgate.net

The conversion of the dihydroxy pyrimidine to the dichloro derivative is most commonly achieved using phosphorus oxychloride (POCl₃). google.comchemicalbook.com In this reaction, POCl₃ serves as both the chlorinating agent and the solvent. google.com

The reaction is typically heated to reflux, at a temperature of 100-110°C, for several hours to ensure complete conversion. google.com Often, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to facilitate the reaction. google.comjst.go.jp The use of a catalyst is a common strategy in the chlorination of similar hydroxypyrimidines. jst.go.jp Upon completion, the excess POCl₃ is removed by distillation, and the product is isolated by hydrolysis of the reaction mixture with ice water followed by extraction. google.com This chlorination procedure can provide yields ranging from 40% to 80%. google.com

Table 3: Chlorination of 2-(Methylthio)-5-nitropyrimidine-4,6-diol

| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|

Data is derived from a patented synthetic route.

The synthesis of the final product, 2-(methylthio)-5-nitropyrimidin-4-amine, is achieved through a subsequent nucleophilic aromatic substitution (SNAr) reaction on the 4,6-dichloro-2-(methylthio)-5-nitropyrimidine intermediate. This involves the sequential displacement of the chloro groups with ammonia (B1221849) or a protected amine, a reaction facilitated by the electron-deficient nature of the nitro-substituted pyrimidine ring. researchgate.net

Optimization of Reaction Conditions and Yields in Halogenation Processes

Research has focused on optimizing reaction parameters to maximize the yield and purity of these halogenated intermediates. The choice of chlorinating agent, catalyst, temperature, and reaction time are all crucial variables. Phosphorus oxychloride (POCl₃) is a commonly employed chlorinating agent for converting dihydroxypyrimidines to their dichloro derivatives. google.comgoogle.com

The use of a catalyst is often essential to drive the reaction to completion and improve yields. Organic bases such as N,N-dimethylaniline or pyridine (B92270) can be used as catalysts in the chlorination process. google.comgoogle.com For instance, in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, a close structural analog, the chlorination of the corresponding dihydroxy intermediate is conducted in excess phosphorus oxychloride with a small amount of N,N-dimethylaniline as a catalyst. google.com

Table 1: Optimization of Halogenation (Chlorination) Conditions

| Precursor | Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 5-Nitrouracil | Phosphorus Oxychloride | Organic Bases (e.g., Triethylamine, Pyridine) | 30 - 105 | Good | google.com |

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus Oxychloride | N,N-Dimethylaniline | 100 - 110 (Reflux) | 40 - 80 | google.com |

Derivatization from Halogenated Precursors to this compound

The conversion of a halogenated precursor, such as 2,4-dichloro-5-nitropyrimidine, into this compound is achieved through a sequence of nucleophilic aromatic substitution (SₙAr) reactions. youtube.com This process involves the stepwise replacement of the chlorine atoms with the desired methylthio and amino functionalities.

Nucleophilic Aromatic Substitution of Halogen with Amine Functionalities

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings, particularly those bearing halogens and strong electron-withdrawing groups. youtube.commdpi.com The pyrimidine ring, being electron-deficient, is already somewhat activated for nucleophilic attack. The presence of a strong electron-withdrawing nitro group at the C-5 position further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles like amines. researchgate.net

The mechanism is typically a two-step addition-elimination process. youtube.com

Addition: The amine nucleophile attacks the carbon atom bearing a halogen (a leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in the substitution product. youtube.com

This reaction is a cornerstone in the synthesis of many substituted pyrimidines. The substitution of a halogen atom by an amine functionality is a common and efficient method for introducing nitrogen-based groups onto the pyrimidine core. mdpi.com

Strategies for Selective Amination at Specific Pyrimidine Positions

In a precursor like 2,4-dichloro-5-nitropyrimidine, the two chlorine atoms at the C-2 and C-4 positions are not chemically equivalent. Their reactivity towards nucleophiles is influenced by the electronic effects of the ring nitrogen atoms and the C-5 nitro group. This difference in reactivity is the basis for achieving selective amination.

Research has shown that for 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position, nucleophilic substitution has excellent selectivity for the C-4 position. researchgate.net The C-4 position is more activated towards nucleophilic attack than the C-2 position. This regioselectivity allows for the controlled, stepwise functionalization of the pyrimidine ring.

Therefore, the synthesis of this compound from a precursor like 4,6-dichloro-2-methylthio-5-nitropyrimidine would proceed by the selective substitution of the C-4 chlorine with an amine. google.com The reaction of the dichlorinated precursor with ammonia or a primary amine would preferentially occur at the C-4 position, leaving the C-2 chloro (or in this case, the pre-existing methylthio) group intact. This high degree of regioselectivity is crucial for synthesizing the target molecule without forming significant amounts of the isomeric product. researchgate.net

Table 2: Regioselectivity in Amination of 5-Substituted-2,4-Dichloropyrimidines

| Position | Activating/Deactivating Factors | Reactivity with Amines | Outcome | Reference |

| C-4 | Flanked by a ring nitrogen and the C-5 electron-withdrawing nitro group. | Highly activated. | Preferred site of nucleophilic attack. | researchgate.net |

| C-2 | Positioned between two ring nitrogen atoms. | Less activated than C-4. | Substitution is less favorable. | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy for 2-(Methylthio)-5-nitropyrimidin-4-amine reveals distinct signals corresponding to each unique proton in the molecule. The pyrimidine (B1678525) ring contains a single proton (H6), the methylthio group has three equivalent protons (-SCH₃), and the amine group has two protons (-NH₂).

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but for aromatic amines, it is often observed in the range of δ 5.0 to 8.0 ppm.

Methyl Protons (-SCH₃): The three equivalent protons of the methyl group attached to the sulfur atom are expected to produce a sharp singlet. This signal would appear in the upfield region, generally between δ 2.0 and 3.0 ppm, consistent with a methyl group attached to a sulfur atom. chemicalbook.comchemicalbook.com

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H6 | 8.0 - 9.0 | Singlet (s) | 1H |

| Amine (-NH₂) | 5.0 - 8.0 | Broad Singlet (br s) | 2H |

| Methyl (-SCH₃) | 2.0 - 3.0 | Singlet (s) | 3H |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons resonate in the downfield region characteristic of aromatic and heteroaromatic systems, typically from δ 110 to 170 ppm. The carbon atom C2, bonded to both a sulfur and two nitrogen atoms, is expected to be significantly downfield. Similarly, C4, attached to the amine group, and C5, bearing the nitro group, will have their chemical shifts heavily influenced by these substituents. nih.govchemicalbook.com The C6 carbon, bonded to a hydrogen, will likely be the most upfield of the ring carbons.

Methyl Carbon (-SCH₃): The carbon of the methylthio group is expected to appear at the highest field (most upfield), typically in the range of δ 10 to 20 ppm.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, confirming the assignments and providing definitive evidence for the connectivity within the molecule. nih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-S-) | 160 - 175 |

| C4 (-NH₂) | 155 - 170 |

| C5 (-NO₂) | 115 - 130 |

| C6 | 145 - 160 |

| -SCH₃ | 10 - 20 |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula (C₅H₆N₄O₂S). mdpi.com

Upon ionization, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion [M-15]⁺.

Loss of the nitro group (•NO₂): Fragmentation of the C-NO₂ bond would lead to a significant peak at [M-46]⁺.

Cleavage of the pyrimidine ring: The heterocyclic ring can undergo complex fragmentation, yielding various smaller charged fragments that help confirm the core structure. chemguide.co.ukarkat-usa.org

The analysis of these fragmentation patterns, particularly in tandem MS/MS experiments, serves as a fingerprint for the molecule, confirming the identity and arrangement of its substituents. nih.govmdpi.com

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

While NMR provides structural information in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision. For a molecule like this compound, X-ray diffraction would elucidate:

The planarity of the pyrimidine ring.

The orientation of the amine, nitro, and methylthio substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonds involving the amine group (N-H) and the nitro group (-NO₂), which dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net

Studies on related structures, such as 5-nitropyrimidine-2,4-diamine, show that hydrogen bonding and π–π stacking interactions are crucial in stabilizing the crystal structure, and similar interactions would be expected for the title compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification. nih.govyoutube.com

Key expected vibrational bands for this compound include:

N-H Vibrations: The amine group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region and a scissoring (bending) vibration around 1600-1650 cm⁻¹. spectroscopyonline.com

C-H Vibrations: The methyl group will exhibit stretching vibrations just below 3000 cm⁻¹.

N-O Vibrations: The nitro group is characterized by strong, distinct asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=N and C=C Vibrations: Stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

C-S Vibration: The C-S stretch is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend | 1600 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

| Pyrimidine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The parts of a molecule that absorb light are known as chromophores.

In this compound, the primary chromophore is the nitropyrimidine ring system. The combination of the aromatic pyrimidine ring with the electron-donating amine group and the electron-withdrawing nitro group creates an extended conjugated system. This is expected to result in strong absorption bands in the UV region, likely between 250 and 400 nm, corresponding to π → π* and n → π* transitions. The exact position and intensity of the absorption maxima are sensitive to the solvent polarity. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic spectrum and aid in the assignment of the observed transitions. researchgate.net

Advanced Analytical Techniques in Heterocyclic Compound Characterization (e.g., Surface Enhanced Raman Spectroscopy for related pyrimidines)

Beyond standard spectroscopic methods, advanced techniques provide deeper insights into the molecular structure and surface interactions of heterocyclic compounds. One such powerful technique is Surface-Enhanced Raman Spectroscopy (SERS), which offers significantly enhanced Raman signals of molecules adsorbed onto nanostructured metal surfaces. nih.gov This enhancement allows for the detection of minute concentrations of analytes, making it a valuable tool for trace analysis and for studying molecular orientation on surfaces. nih.govrsc.org

The application of SERS to pyrimidine and its derivatives has been a subject of research, demonstrating the technique's utility in characterizing these heterocyclic systems. nih.gov Studies on pyrazine, pyrimidine, and pyridazine (B1198779) adsorbed on silver sols have shown that chemisorption plays a role in the interaction, with evidence of Ag-N bond formation. bldpharm.com The orientation of the molecule on the metal surface can also be inferred from the SERS spectra, with predictions often suggesting an "edge-on" rather than a "flat" orientation for diazines on colloidal particles. bldpharm.com

For nitro-substituted compounds, SERS has been effectively used for the detection of explosives and their analogues, such as 4-nitrophenol (B140041) and 5-nitroisoquinoline. nih.govrsc.org The technique's high sensitivity allows for the detection of concentrations as low as 10⁻⁴–10⁻⁷ M. nih.govrsc.org The enhancement of the Raman signal is influenced by factors such as the laser wavelength used for excitation, which is often chosen to be in resonance with the localized surface plasmon resonance (LSPR) of the SERS substrate. nih.gov

In the context of this compound, SERS could provide valuable information on the vibrational modes of the molecule, particularly the nitro group and the pyrimidine ring, and how they interact with a metal surface. The presence of the nitro group could lead to distinct SERS signals that can be used for sensitive detection.

Detailed Research Findings and Data Tables

Expected ¹H NMR and ¹³C NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methylthio protons, the amine protons, and the pyrimidine ring proton. The chemical shifts of these protons would be influenced by the electron-withdrawing nitro group and the electron-donating amine and methylthio groups.

For comparison, the ¹H NMR spectrum of the related compound 2-amino-5-nitropyridine (B18323) shows signals for the aromatic protons and the amine protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-methyl-4-nitroaniline (B30703) exhibits characteristic shifts for the methyl and aromatic protons. chemicalbook.com

| Compound Name | Functional Group Protons | Expected Chemical Shift (ppm) |

| This compound | -SCH₃ | ~2.5 |

| -NH₂ | Broad singlet, variable | |

| Pyrimidine-H | ~8.0-9.0 |

This table presents predicted data based on the analysis of functional groups and data from analogous compounds.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring would appear at distinct chemical shifts, with the carbon bearing the nitro group expected to be significantly downfield.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. The amine group (NH₂) will exhibit N-H stretching vibrations, and the pyrimidine ring will have characteristic C=N and C=C stretching vibrations. wpmucdn.com The NIST WebBook provides an IR spectrum for the related compound 2-(methylthio)pyrimidine (B2922345), which can serve as a reference for the pyrimidine ring vibrations. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) Group | Asymmetric stretch | 1500 - 1570 |

| Symmetric stretch | 1300 - 1370 | |

| Amine (NH₂) Group | N-H stretch | 3300 - 3500 |

| Pyrimidine Ring | C=N, C=C stretch | 1400 - 1600 |

| Methylthio (-SCH₃) Group | C-H stretch | 2850 - 2960 |

This table presents predicted data based on standard IR correlation tables and data from analogous compounds.

Mass Spectrometry Data

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak would correspond to the exact mass of the compound. Fragmentation would likely involve the loss of the nitro group, the methyl group from the methylthio moiety, and other characteristic cleavages of the pyrimidine ring. The mass spectrum of the related compound 2-methoxy-5-nitropyrimidine (B76631) shows a clear molecular ion peak and a fragmentation pattern that can be analyzed to deduce its structure. massbank.eu

Computational Chemistry and Theoretical Studies on 2 Methylthio 5 Nitropyrimidin 4 Amine and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and reactivity of molecules. For compounds like 2-(Methylthio)-5-nitropyrimidin-4-amine, DFT calculations can elucidate fundamental properties that govern their chemical behavior.

Studies on analogous nitrogen-containing heterocyclic compounds, such as nitropyridine derivatives, have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) to determine optimized molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.org For this compound, such calculations would reveal the bond lengths, bond angles, and dihedral angles of its most stable conformation. The presence of the nitro group (a strong electron-withdrawing group) and the amino and methylthio groups (electron-donating groups) creates a complex electronic environment within the pyrimidine (B1678525) ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to intermolecular interactions. semanticscholar.orgnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Heterocyclic Amine Note: This table is illustrative of typical data obtained from DFT calculations on similar molecules, as specific data for the title compound is not publicly available.

| Parameter | Description | Typical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.4 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of this compound and its dynamic interactions with biological targets, such as proteins or nucleic acids.

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for each atom. This generates a trajectory of the molecule's conformations over a specific period, often nanoseconds to microseconds. nih.govnih.gov Analysis of this trajectory can reveal the most stable and frequently adopted conformations of the molecule in solution. Key metrics such as the Root-Mean-Square Deviation (RMSD) are used to assess the stability of the molecule's structure or a ligand-protein complex over the simulation time. nih.gov A stable complex will generally exhibit low RMSD fluctuations.

The Radius of Gyration (Rg) provides insight into the compactness of the molecule or complex, while the Solvent Accessible Surface Area (SASA) measures the portion of the molecule exposed to the solvent. nih.gov When studying ligand-target interactions, MD simulations can show how a ligand like this compound settles into a binding pocket and the stability of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) formed with amino acid residues. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. For pyrimidine derivatives, QSAR studies are crucial for predicting the therapeutic potential of new analogues and optimizing lead compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. To build a QSAR model, a set of related compounds (a training set) with known biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of the chemical information, are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that links the descriptors to the observed activity. researchgate.net For instance, QSAR analyses on anti-malarial 2,4-diamino-pyrimidines have shown that lipophilicity can be a key driver of activity. nih.gov Similarly, for anti-tubercular hydrazides, radial distribution function descriptors were found to be important for describing their activity. researchgate.net A robust QSAR model for analogues of this compound could predict the activity of untested derivatives, thereby prioritizing synthetic efforts.

Table 2: Example of Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges | Charge distribution, polarity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity/hydrophilicity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |

Molecular Docking and Scoring Approaches for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the potential binding mode of a molecule like this compound.

The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is then evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. nih.govnih.gov

Docking studies can reveal specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.gov For example, in studies of inhibitors for the SARS-CoV-2 main protease (Mpro), docking has been used to identify key interactions with residues like Glu166 and Cys145. nih.govnih.gov For this compound, the amino group and the nitrogen atoms in the pyrimidine ring could act as hydrogen bond donors or acceptors, while the pyrimidine ring itself could participate in π-stacking interactions. The results of docking can guide the rational design of more potent analogues by suggesting modifications that enhance these favorable interactions.

Theoretical Investigations of Intermolecular Interactions and Crystal Lattice Energies

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, which determines the crystal structure and influences properties like solubility and stability. Theoretical methods can be used to investigate these interactions and predict crystal lattice energies.

For a molecule like this compound, the potential for hydrogen bonding involving the amino group and the nitro group is significant. DFT calculations can be used to analyze these non-covalent interactions in detail. The Atoms in Molecules (AIM) theory, for example, can be applied to the calculated electron density to characterize the nature and strength of hydrogen bonds and other weak interactions within a molecular dimer or a crystal unit cell. researchgate.net

Predicting the crystal structure from first principles is a challenging task, but computational methods can be used to generate and rank plausible crystal packings based on their calculated lattice energy. The lattice energy represents the energy released when molecules come together from the gas phase to form a crystal. By comparing the energies of different computer-generated crystal structures, it is possible to identify the most likely polymorphs. These theoretical studies are invaluable for understanding the solid-state behavior of a compound and complementing experimental data from techniques like X-ray crystallography. ijcce.ac.ir

Role in Medicinal Chemistry and Drug Discovery Research

Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Bioactive Compound Design

The pyrimidine ring system is a cornerstone in the design of bioactive molecules, largely due to its prevalence in fundamental biological structures like the nucleobases cytosine, thymine, and uracil (B121893), which are building blocks of DNA and RNA. nih.govjuniperpublishers.com This inherent biological relevance has led to the classification of the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry. nih.govelsevierpure.com Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. elsevierpure.comeurekaselect.com

The structural versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. eurekaselect.com This adaptability has been successfully exploited to develop a wide array of therapeutic agents. nih.govresearchgate.net Many FDA-approved drugs, particularly in the realm of oncology, feature a pyrimidine core. nih.govnih.gov These agents often function as antimetabolites, competing with natural pyrimidines and thereby interfering with cellular processes like DNA synthesis, which is crucial for the proliferation of cancer cells. researchgate.netresearchgate.net The proven success and therapeutic value of pyrimidine-based drugs underscore the importance of this scaffold in the ongoing search for novel and more effective treatments for various diseases. elsevierpure.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for 2-(Methylthio)-5-nitropyrimidin-4-amine and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological effects. By systematically modifying its constituent parts—the methylthio group, the nitro group, and the amine substituent on the pyrimidine ring—researchers can identify the key features responsible for its activity and optimize them to enhance potency and selectivity.

The methylthio (-SCH₃) group at the C-2 position of the pyrimidine ring is a critical determinant of biological activity. Research has shown that the presence and nature of this sulfur-containing substituent can significantly influence a compound's interaction with biological targets, particularly protein kinases.

In studies on 2,4-diaminopyrimidine (B92962) derivatives, the introduction of a methylthio group at the C-2 position was found to confer specific inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) protein kinase. nih.gov Further research into 5-(methylthio)pyrimidine (B78358) derivatives reinforced the importance of this moiety for achieving potent and selective inhibition of mutant forms of EGFR, such as EGFR(L858R/T790M), which are implicated in non-small cell lung cancer (NSCLC). nih.gov

Modifications of the methylthio group itself, for instance, through oxidation to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) analogues, can also modulate activity. These changes alter the electronic properties and hydrogen-bonding capacity of the substituent, which can lead to different binding interactions and antiproliferative effects. nih.gov The table below summarizes findings on how modifications to the C-2 substituent impact EGFR inhibition.

| Compound Analogue | Modification at C-2 | Observed Biological Effect | Reference |

|---|---|---|---|

| 2-(Methylthio)pyrimidine (B2922345) derivative | Introduction of -SCH₃ group | Conferred specific inhibition of EGFR protein kinase. | nih.gov |

| 5-(Methylthio)pyrimidine derivative | -SCH₃ group present | Potent enzymatic and antiproliferative activity against EGFR(L858R/T790M) mutants. | nih.gov |

| Methylsulfinyl analogue | Oxidation to -SOCH₃ | Altered antiproliferative activity due to changed electronic properties. | nih.gov |

| Methylsulfonyl analogue | Oxidation to -SO₂CH₃ | Altered antiproliferative activity due to changed electronic properties. | nih.gov |

The nitro (-NO₂) group at the C-5 position is a powerful electron-withdrawing group that significantly influences the chemical reactivity and biological activity of the pyrimidine scaffold. nih.govnih.gov Its strong electron-withdrawing nature can activate the pyrimidine ring, making it more susceptible to nucleophilic attack, which can be a key step in its mechanism of action. nih.gov

A crucial chemical transformation for this group is its reduction to a primary amine (-NH₂). researchgate.netwikipedia.org This reaction is often a key metabolic pathway and a deliberate synthetic strategy in drug development. nih.gov The conversion from a nitro to an amino group dramatically alters the electronic and steric properties of the C-5 substituent:

Electronic Shift: It changes from a strong electron-withdrawing group to an electron-donating group.

Hydrogen Bonding: The resulting amino group can act as a hydrogen bond donor, introducing new potential interactions with biological targets.

This transformation represents a gateway to a wide range of further functionalizations. researchgate.net The newly formed amino group can be acylated, alkylated, or used as a handle to attach other functional moieties, allowing for extensive exploration of the chemical space around the pyrimidine core to optimize biological activity. nih.gov The reduction of the nitro group itself can sometimes be linked to the molecule's therapeutic or toxic effects, as the process can generate reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov

The specific placement of substituents on the pyrimidine ring is critical to a molecule's biological profile. The arrangement of the amino group at C-4, the nitro group at C-5, and the methylthio group at C-2 in this compound creates a distinct pattern of electronic distribution and steric hindrance that dictates its interaction with target proteins.

For example, SAR studies have shown that introducing an amino group at the C-5 position of certain pyrimidine series was a key modification for converting antiviral agents into antitumor agents. nih.gov In other studies, the nature of the substituent at the C-4 position was found to be crucial for modulating activity at dopamine (B1211576) receptors. monash.edu Research on the inhibition of glutathione (B108866) reductase by various substituted pyrimidines revealed that the presence and position of chloro and amino groups significantly impacted inhibitory potency, with 4-amino-2,6-dichloropyrimidine (B161716) showing the most effective inhibition. juniperpublishers.com This highlights that even subtle shifts in substituent positions can lead to substantial changes in biological outcomes by altering the way the molecule fits into a target's binding site.

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

Understanding the mechanism of action of this compound and its analogues involves identifying their specific molecular targets and elucidating how binding to these targets translates into a cellular response. Key areas of investigation include the inhibition of specific enzymes that play critical roles in disease pathways.

Enzymes are frequent targets for pyrimidine-based compounds due to the structural similarities with endogenous nucleotides and cofactors.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted by pyrimidine derivatives in cancer therapy. rsc.org The pyrimidine scaffold serves as an excellent foundation for designing ATP-competitive inhibitors. nih.gov Specifically, pyrimidine derivatives containing a C-2 methylthio group have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov A series of 5-(methylthio)pyrimidine derivatives demonstrated high potency and selectivity for drug-resistant EGFR(L858R/T790M) mutants, with IC₅₀ values in the subnanomolar range, while being significantly less active against the wild-type (WT) enzyme. nih.gov This selectivity is crucial for minimizing side effects. The table below shows the inhibitory activity of a representative compound from this class.

| Enzyme Target | IC₅₀ (nM) | Reference |

|---|---|---|

| EGFR (L858R/T790M) | <1 | nih.gov |

| EGFR (WT) | >200 | nih.gov |

Nucleotide Metabolism Enzymes: As pyrimidine is a core component of nucleotides, its derivatives are logical candidates for inhibiting enzymes involved in nucleotide and redox metabolism. For instance, various pyrimidine derivatives have been studied for their ability to inhibit glutathione reductase (GR), an enzyme essential for maintaining cellular redox balance by regenerating reduced glutathione (GSH). juniperpublishers.com Inhibition of GR can lead to increased oxidative stress, a state that can be selectively detrimental to cancer cells. Studies have shown that pyrimidine derivatives with specific substitutions can inhibit GR with high efficacy. juniperpublishers.com

Cyclooxygenase (COX) Enzymes: Some pyrimidine-containing compounds have been investigated for their anti-inflammatory properties via inhibition of cyclooxygenase (COX) enzymes. nih.gov The mechanism often involves binding within the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins. nih.gov Furthermore, compounds containing nitro groups have also been noted for their ability to inhibit COX-2, suggesting that a nitro-substituted pyrimidine scaffold could potentially interact with this enzyme target. mdpi.com

Specific Interactions with Molecular Targets and Receptors

The 2-(methylthio)pyrimidine framework, a core component of the title compound, is recognized as a "privileged scaffold" in medicinal chemistry. This means its structure is frequently found in compounds that bind to important biological targets. Derivatives built upon this scaffold have been shown to interact with several key enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

For instance, research into oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which can be synthesized from pyrimidine precursors, has identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In silico analysis of one such derivative showed that the core pyrimidine ring system fits into the ATP binding site of the kinase, forming critical hydrogen bonds with amino acid residues like Lys-868 and Asp-1046. mdpi.com Similarly, thieno[2,3-d]pyrimidine (B153573) analogs, which share structural similarities, have been developed as inhibitors of B-Raf kinases, which play a significant role in cell growth and survival. nih.gov The amino group at the 4-position of the pyrimidine ring is often a key feature, acting as a hydrogen bond donor to engage with the kinase hinge region, a common interaction motif for many kinase inhibitors. nih.gov

Cellular-Level Antiproliferative and Apoptosis Induction Studies

Building on its ability to generate kinase inhibitors, the 2-(methylthio)pyrimidine scaffold is central to the development of compounds with potent antiproliferative activity. Laboratory studies on human cancer cell lines have demonstrated that derivatives can inhibit cell growth and induce programmed cell death, or apoptosis.

Thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and prostate cancer (DU145). mdpi.com One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, which showed significant growth inhibition across a panel of 60 different human cancer cell lines. mdpi.com Further studies on other pyrimidine-based compounds have elucidated their mechanisms of action, which include causing cell cycle arrest, particularly at the G2/M phase, and inducing apoptosis. nih.gov The induction of apoptosis has been confirmed by observing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase, which are hallmarks of apoptotic cell death. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast Cancer) | 0.013 | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MDA-MB-231 (Breast Cancer) | >29.8 | nih.gov |

| 3-hydroxy-4-thiopyridone derivative | A549 (Lung Cancer) | 1.1 | nih.gov |

| 3-hydroxy-4-thiopyridone derivative | SW480 (Colon Cancer) | 0.7 | nih.gov |

| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative | NCI-60 Panel (Average) | 0.51 | mdpi.com |

This table presents data for derivatives to illustrate the potential of the core scaffold. IC₅₀ is the concentration required to inhibit cell growth by 50%.

Application as Versatile Building Blocks for Novel Bioactive Molecules

The primary significance of this compound in research is its role as a versatile building block. Its functional groups—the amino, methylthio, and nitro groups—are chemical handles that can be readily modified, allowing for the construction of more complex molecules with a wide range of biological activities. The pyrimidine ring itself provides a stable and effective core structure for orienting these functional groups in three-dimensional space to interact with biological targets.

Scaffold for Antimicrobial Agent Development

The pyrimidine scaffold is a cornerstone in the synthesis of new antimicrobial agents. The 2-(methylthio) group is particularly useful as it can be displaced by other nucleophiles to introduce diversity into the molecule. Researchers have synthesized series of 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and tested them against various microbes. nih.gov These studies found that specific derivatives displayed good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov

More recent work has focused on thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors. N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown promising activity against strains of S. aureus and B. subtilis. pensoft.net The nitro group present in the parent compound is also a well-known pharmacophore in antimicrobial drugs, such as nitroimidazoles, suggesting that its inclusion in a scaffold is a strategic choice for developing anti-infective agents. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Selected Agents Derived from Pyrimidine Scaffolds

| Derivative Class | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(2-arylmethylthio-benzenesulfonyl)amide | S. aureus (MSSA) | 4-8 | nih.gov |

| N-(2-arylmethylthio-benzenesulfonyl)amide | S. aureus (MRSA) | 4-8 | nih.gov |

| N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamide | S. aureus | 1.95 | pensoft.net |

| N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamide | B. subtilis | 3.9 | pensoft.net |

| 2-(substituted amino)ethylthiopyrimidine | S. aureus | 12.5-25 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Precursor for Anticancer Agent Research

The pyrimidine nucleus is a fundamental component of many anticancer drugs that function as antimetabolites. mdpi.com The structure of this compound serves as an excellent starting point for creating more elaborate molecules targeting cancer cells. Synthetic chemists utilize the reactivity of the functional groups to build libraries of compounds for screening. nih.gov For example, thiazolo[4,5-d]pyrimidine derivatives, noted for their anticancer potential, are synthesized from substituted thiazole (B1198619) precursors that undergo cyclocondensation, a process where a pyrimidine ring is formed or modified. mdpi.com The synthesis of novel 6-amino-5-cyano-2-thiopyrimidine derivatives has led to the discovery of potent agents against leukemia. nih.gov These examples underscore the utility of functionalized pyrimidines as key intermediates in the multi-step synthesis of modern cancer therapeutics.

Contribution to Anti-inflammatory Research

The pyrimidine scaffold has also been exploited in the search for new anti-inflammatory agents. Derivatives have been designed to inhibit key enzymes and signaling pathways involved in the inflammatory response. Studies on N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, which are structurally related to the title compound, have demonstrated significant analgesic and anti-inflammatory activities in preclinical models. pharmjournal.ru Other research has shown that compounds derived from related scaffolds can reverse elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and inhibit inflammatory mediators like COX-2. nih.gov This highlights the potential of the pyrimidine core as a template for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Utility in Antiviral Compound Synthesis

The synthesis of novel antiviral agents frequently employs heterocyclic scaffolds, including pyrimidine. The 2-(methylthio)pyrimidine core has been used to create derivatives with activity against a range of viruses. In one study, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Notably, one derivative, compound 8i, exhibited an excellent curative effect with an EC₅₀ value of 246.48 µg/mL, which was superior to the commercial antiviral product Ningnanmycin. nih.gov Other research has focused on modifying the pyrimidine base itself to create nucleoside analogs, which are a major class of antiviral drugs. nih.gov The versatility of the pyrimidine ring makes it a valuable precursor in the development of compounds to combat viral infections. ekb.eg

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and sustainable processes. For 2-(Methylthio)-5-nitropyrimidin-4-amine and its derivatives, future research will likely focus on green chemistry principles to minimize hazardous waste and energy consumption.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and solvents. google.com Emerging sustainable alternatives include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times, improve yields, and enhance the purity of pyrimidine (B1678525) derivatives. thieme-connect.comthieme-connect.comresearchgate.netrsisinternational.orgresearchgate.net The application of microwave irradiation to the synthesis of 2-(methylthio)pyrimidines has been shown to be a mild and rapid method. thieme-connect.comresearchgate.net

Solvent-Less and Green Solvent Approaches: The use of solvent-free reaction conditions or environmentally friendly solvents like water or bio-derived solvents such as Cyrene is a key area of development. nih.govresearchgate.netrasayanjournal.co.inbenthamdirect.comacs.org These methods reduce the environmental impact associated with volatile organic compounds.

Catalyst-Free Reactions: Designing synthetic pathways that proceed efficiently without the need for a catalyst is a significant goal in green chemistry. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach to synthesize complex molecules in a single step from three or more starting materials, reducing waste and simplifying purification processes. nih.govresearchgate.netrasayanjournal.co.in

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, increased purity. thieme-connect.comthieme-connect.comresearchgate.netrsisinternational.orgresearchgate.net |

| Solvent-Less/Green Solvents | Reduced use of hazardous solvents, lower environmental impact. nih.govresearchgate.netrasayanjournal.co.inbenthamdirect.comacs.org |

| Catalyst-Free Conditions | Simplified reaction setup, avoidance of toxic metal catalysts. nih.govresearchgate.net |

| Multicomponent Reactions | High atom economy, reduced waste, increased efficiency. nih.govresearchgate.netrasayanjournal.co.in |

Exploration of Novel Chemical Reactivity and Derivatization Strategies

The chemical versatility of this compound provides a foundation for creating diverse libraries of novel compounds with potentially enhanced biological activities. Future research will delve into its reactivity and explore new derivatization strategies.

The key reactive sites for derivatization include:

The Methylthio Group: This group can be a leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups at the 2-position of the pyrimidine ring. nih.govnih.gov Its reactivity can be modulated by the electronic effects of other substituents on the ring.

The Amino Group: The 4-amino group can be acylated, alkylated, or used as a handle for further chemical transformations, allowing for the synthesis of a wide range of amides and other derivatives. nih.govmdpi.com

The Nitro Group: The electron-withdrawing nature of the nitro group activates the pyrimidine ring for nucleophilic aromatic substitution, potentially at the positions ortho and para to it. researchgate.net It can also be reduced to an amino group, opening up another avenue for derivatization.

Future derivatization strategies will likely focus on creating compounds with specific biological targets in mind, such as enzyme inhibitors or receptor modulators. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from related 2-(methylthio)pyrimidine (B2922345) compounds has already shown promise in developing antiviral agents. nih.gov

Advanced Mechanistic Elucidation of Biological Interactions

While the synthesis of derivatives is a crucial first step, a deeper understanding of how these molecules interact with biological systems is paramount. Future research must focus on elucidating the precise mechanisms of action of this compound and its analogs.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.govacs.orgacs.orgnih.govbenthamscience.comwikipedia.org For instance, pyrimidine-based compounds have been identified as inhibitors of enzymes like cholinesterases and protein kinases. acs.orgbenthamscience.com

Future mechanistic studies could involve:

Enzyme Inhibition Assays: To identify specific enzymes that are targeted by the compound and its derivatives.

Cell-Based Assays: To understand the effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

Structural Biology Techniques: X-ray crystallography and NMR spectroscopy can provide atomic-level details of how these compounds bind to their biological targets.

A review of bioactive nitro-derivatives of pyrimidines in the context of human breast cancer highlighted their potential to affect cell proliferation and apoptosis, suggesting that understanding the underlying mechanisms is crucial for their therapeutic development.

Computational Design and Predictive Modeling for Structure-Function Relationships

In silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational approaches can guide the design of new derivatives with improved properties and predict their biological activities.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyrimidine derivatives and their biological activity, helping to predict the potency of new compounds. nih.govmdpi.comnih.gov

Molecular Docking: This technique can predict the binding mode and affinity of a ligand to the active site of a target protein, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.govnih.gov

Pharmacophore Modeling: This approach identifies the essential structural features required for biological activity, which can be used to screen virtual libraries for new lead compounds.

| Computational Method | Application in Research of this compound |

| QSAR | Predict the biological activity of new derivatives based on their chemical structure. nih.govmdpi.comnih.gov |

| Molecular Docking | Elucidate binding modes with target proteins and guide inhibitor design. nih.govnih.govnih.gov |

| Pharmacophore Modeling | Identify key structural features for activity and screen for novel compounds. |

Expansion into Interdisciplinary Research Fields

The unique properties of this compound and its derivatives make them attractive candidates for applications in various interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: Pyrimidine-based molecules can be developed as chemical probes to study biological processes. nih.gov Their ability to interact with specific biomolecules can be harnessed to investigate cellular pathways and mechanisms of disease.

Nanotechnology: Pyrimidine derivatives can be used to functionalize nanoparticles for applications in drug delivery and diagnostics. nih.govnih.govresearchgate.netmdpi.commdpi.com The pyrimidine moiety can act as a linker to attach drugs or targeting ligands to the nanoparticle surface, enhancing their therapeutic efficacy and specificity. The development of pyrimidine-encapsulated nanoparticles for targeted cancer therapy is an active area of research. nih.gov

The exploration of this compound in these interdisciplinary areas is still in its early stages, offering a vast and exciting landscape for future research and innovation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Methylthio)-5-nitropyrimidin-4-amine, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves nucleophilic substitution or nitration reactions. For example, 6-chloro-2-(methylthio)-5-nitropyrimidin-4-amine (a closely related analog) is synthesized via stepwise nitration and halogen displacement under basic conditions . Key parameters for optimization include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Use of mild bases (e.g., K₂CO₃) improves substitution efficiency .

Methodological Tip : Monitor reaction progress using TLC or HPLC to identify intermediates and optimize stoichiometry.

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Core techniques include:

- NMR spectroscopy : ¹H/¹³C NMR identifies methylthio (-SCH₃) and nitro (-NO₂) groups. Discrepancies in peak splitting (e.g., para vs. meta substitution) can be resolved via 2D NMR (COSY, HSQC) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar pyrimidine derivatives (e.g., intramolecular N–H⋯N hydrogen bonds with bond lengths of 2.94–3.00 Å) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₅H₆N₄O₂S: theoretical 186.02 g/mol).

Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The methylthio group acts as a directing group, facilitating C–H functionalization. For example:

- Suzuki coupling : The nitro group deactivates the pyrimidine ring, requiring Pd(OAc)₂/XPhos catalysts at elevated temperatures (100–120°C) .

- Nucleophilic displacement : Methylthio can be replaced by amines or alkoxides under basic conditions, but competing nitro reduction must be mitigated using controlled pH (pH 7–8) .

Data Contradiction : Conflicting yields (e.g., 85% vs. 60% in similar reactions) may arise from trace moisture or oxygen; use Schlenk-line techniques for reproducibility .

Advanced: What structural insights can be gained from crystallographic studies of this compound derivatives?

Answer:

X-ray diffraction reveals:

- Non-covalent interactions : Intramolecular hydrogen bonds (e.g., N–H⋯N, 2.98 Å) stabilize planar conformations, critical for stacking interactions in supramolecular assemblies .

- Dihedral angles : Substituents on the pyrimidine ring (e.g., methylthio vs. chloro) alter torsion angles (e.g., 11.3°–70.1°), impacting solubility and crystallinity .

Methodological Note : For air-sensitive crystals, use low-temperature (100 K) data collection with synchrotron radiation.

Advanced: How can researchers correlate the electronic properties of this compound with its biological activity?

Answer:

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electron-deficient regions for targeted interactions (e.g., binding to kinase active sites) .

- SAR studies : Nitro and methylthio groups enhance electrophilicity, making the compound a candidate for covalent inhibitors. Compare with analogs lacking these groups .

Example : Derivatives with 4-(pyrimidin-2-yl) substituents showed inhibitory activity against chronic myeloid leukemia in docking studies .

Advanced: How should researchers address contradictions in reported synthetic yields or purification outcomes?

Answer:

Common pitfalls and solutions:

- Purification variability : Use preparative HPLC with C18 columns (ACN/H₂O gradients) instead of silica gel chromatography to recover polar intermediates .

- Yield discrepancies : Optimize stoichiometry (e.g., 1.2 equiv. methylthiolate) and exclude oxygen via inert-gas sparging .

Case Study : A 20% yield increase was achieved by replacing THF with DMF in nitro-group retention reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.